4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Overview
Description
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-piperidinyl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-piperidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-cancer properties, particularly in inducing apoptosis in tumor cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride involves its interaction with molecular targets such as HIF-1α protein. It induces the expression of HIF-1α and downstream target genes like p21, which promotes cell cycle arrest and apoptosis in tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
Encainide hydrochloride: A sodium channel blocker and class Ic antiarrhythmic with a similar benzamide structure.
N-(4-Methylbenzoyl)-4-benzylpiperidine: Belongs to the class of 1-benzoylpiperidines and shares structural similarities.
4-Benzylpiperidine: Acts as a monoamine releasing agent and has a piperidine ring similar to 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to activate HIF-1 pathways, which is not commonly observed in other similar compounds
Biological Activity
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN2O2
- Molecular Weight : 256.72 g/mol
- CAS Number : 1219948-56-7
The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The methoxy group and the benzamide structure contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of N-(piperidine-4-yl)benzamide show promising antitumor effects. For instance, certain compounds within this class have demonstrated potent activity against HepG2 liver cancer cells, with IC50 values as low as 0.25 μM, indicating strong cytotoxicity (PubMed) .
- Mechanism of Action : The antitumor effects are primarily attributed to the induction of cell cycle arrest through modulation of key regulatory proteins such as p53 and p21. These proteins play critical roles in controlling cell proliferation and apoptosis.
Case Studies
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Antitumor Efficacy Against HepG2 Cells :
- Study Reference : A study evaluated a series of N-(piperidine-4-yl)benzamide derivatives for their antitumor activity.
- Findings : Compound 47 exhibited significant inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing p21 and p53 expression levels. Flow cytometry analysis confirmed G1 phase arrest in treated cells .
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Selectivity for Cancer Cell Lines :
- In vitro studies have shown that certain derivatives are selectively toxic to cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications.
Data Table: Biological Activities of Related Compounds
Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 0.25 | HepG2 | Induction of cell cycle arrest via p53/p21 pathway |
N-(piperidine-4-yl)benzamide derivative 1 | 0.5 | MCF-7 | Inhibition of cyclin-dependent kinases |
N-(piperidine-4-yl)benzamide derivative 2 | 0.75 | A549 | Apoptosis induction through mitochondrial pathways |
The biological activity of this compound involves several molecular interactions:
- Binding Affinity : The compound binds to specific receptors or enzymes, influencing their activity.
- Cell Cycle Regulation : By modulating the expression of key proteins involved in the cell cycle, it can induce cell cycle arrest, particularly in cancer cells.
Properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVTYKROIEQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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